molecular formula C31H42ClN3O5 B11955726 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate CAS No. 880055-00-5

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate

Katalognummer: B11955726
CAS-Nummer: 880055-00-5
Molekulargewicht: 572.1 g/mol
InChI-Schlüssel: KYLSBERKNRYZRY-PPOKSSTKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate is a complex organic compound with a molecular formula of C31H42ClN3O5 and a molecular weight of 572.15 . This compound is notable for its unique structure, which includes a methoxy group, a tetradecanoylamino group, and a carbohydrazonoyl group, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate typically involves multiple steps. The process begins with the preparation of the core phenyl benzoate structure, followed by the introduction of the methoxy group and the tetradecanoylamino group. The carbohydrazonoyl group is then added through a series of condensation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the required quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbohydrazonoyl group can produce hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets 2-Methoxy-4-(2-((tetradecanoylamino)acetyl)carbohydrazonoyl)phenyl 4-CL-benzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Eigenschaften

CAS-Nummer

880055-00-5

Molekularformel

C31H42ClN3O5

Molekulargewicht

572.1 g/mol

IUPAC-Name

[2-methoxy-4-[(E)-[[2-(tetradecanoylamino)acetyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C31H42ClN3O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-29(36)33-23-30(37)35-34-22-24-15-20-27(28(21-24)39-2)40-31(38)25-16-18-26(32)19-17-25/h15-22H,3-14,23H2,1-2H3,(H,33,36)(H,35,37)/b34-22+

InChI-Schlüssel

KYLSBERKNRYZRY-PPOKSSTKSA-N

Isomerische SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Kanonische SMILES

CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.